molecular formula C14H31NO7 B605468 Amino-PEG7-alcohol CAS No. 1425973-14-3

Amino-PEG7-alcohol

Cat. No. B605468
CAS RN: 1425973-14-3
M. Wt: 325.402
InChI Key: DIJOLBMLEZIVNG-UHFFFAOYSA-N
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Description

Amino-PEG7-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

Amino-PEG7-alcohol has a molecular formula of C14H31NO7 . It contains an amino group and a hydroxyl group, which are connected by a polyethylene glycol (PEG) spacer .


Chemical Reactions Analysis

The amino group in Amino-PEG7-alcohol is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Amino-PEG7-alcohol has a molecular weight of 325.4 g/mol . It is a PEG derivative, which means it is likely to be hydrophilic and soluble in water .

Scientific Research Applications

Mass Spectrometry

  • Amino alcohols, including structures similar to Amino-PEG7-alcohol, have been analyzed using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This technique, utilizing polyethylene glycol (PEG) as an internal reference, is effective for determining the accurate mass of protonated molecule ions of amino alcohols, with errors less than 5 × 10^-6 (Geng, Guo, Zhao, & Ma, 2010).

Drug Conjugation and Delivery

  • PEG conjugates of amino alcohols have been synthesized for antitumor applications, such as a poly(ethylene glycol) (PEG) conjugate of 10-amino-7-ethyl camptothecin, demonstrating chemoselective N-acylation and potent activity against murine leukemia cell lines (Guiotto et al., 2004).
  • Heterobifunctional PEG derivatives possessing both “click” and electrophilic functionalities have been prepared for use in bioconjugation applications, such as amino-PEG-alcohol, demonstrating the ability for versatile bioconjugation chemistry (Cardoen, Burke, Sill, & Mirosevich, 2012).

Polymer Conjugation for Therapeutic Applications

  • PEGylated polyester dendrimers with core functionalization, including amino groups, have been synthesized for applications like drug delivery and in vivo imaging, showing promising properties for therapeutic and diagnostic applications (Guillaudeu et al., 2008).
  • Site-specific PEGylation of proteins, where linear polyethylene glycol (PEG) is attached to peptides and proteins, has been developed to improve the pharmacokinetics of peptide and protein therapeutics. This includes targeting amino acids with PEG derivatives for stabilization in vivo (Nischan & Hackenberger, 2014).

Analytical and Synthetic Chemistry

  • Amino functionalized PEGylated silica nanoparticles have been synthesized for potential biomedical applications. These particles have been shown to be stable in water media for extended periods, underlining their utility in biomedical fields (Branda et al., 2010).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJOLBMLEZIVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG7-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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